2-(2-Bromophenoxy)benzonitrile
Description
2-(2-Bromophenoxy)benzonitrile is a brominated aromatic compound featuring a phenoxy bridge linking a brominated benzene ring to a nitrile-substituted benzene. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing nitrile group and the bromine substituent, which facilitate coupling reactions and nucleophilic substitutions .
Properties
Molecular Formula |
C13H8BrNO |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
2-(2-bromophenoxy)benzonitrile |
InChI |
InChI=1S/C13H8BrNO/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-8H |
InChI Key |
SXSZKCVTSJZHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-(2-bromophenoxy)benzonitrile with structurally related benzonitrile derivatives, focusing on molecular properties, synthesis, and applications.
Structural and Spectral Comparisons
Table 1: Key Structural and Spectral Data
Key Observations :
- Electronic Effects : The nitrile group in all compounds stabilizes intermediates via resonance. Bromine and fluorine substituents enhance electrophilicity, facilitating cross-coupling reactions .
- Hydrogen Bonding: 5-Bromo-2-hydroxybenzonitrile exhibits intramolecular O–H⋯N hydrogen bonding, which is absent in this compound. This bonding reduces solubility in non-polar solvents .
Key Observations :
- Microwave vs. Conventional Methods: Microwave synthesis (e.g., for this compound) achieves higher yields (93%) compared to traditional methods, reducing reaction times .
- Detection Challenges : Compounds like 2-BMPB require specialized analytical techniques (e.g., headspace GC) due to high boiling points .
Key Observations :
- Pharmaceutical Relevance: this compound and 5-bromo-2-hydroxybenzonitrile are used in antiretroviral and anticancer agents, respectively .
- Genotoxicity: Valsartan precursors (2-CMPB/2-BMPB) require stringent purification to mitigate genotoxic risks .
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